4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one
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Overview
Description
4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a complex organic compound belonging to the quinoline family. This compound features a unique tetracyclic structure, which includes a cyclobutane ring fused to a quinoline moiety. The presence of a methylene group and a methyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one typically involves intra- and inter-molecular photocycloadditions of 4-alkoxy-2-quinolone systems with olefins. For example, irradiation of 4-allyloxy-2-quinolone can yield the tetracyclic adduct, which upon base treatment, produces the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the photocycloaddition reactions and subsequent base treatments to ensure high yield and purity. Industrial-scale synthesis would likely require advanced photoreactors and efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while reduction could produce dihydroquinoline compounds.
Scientific Research Applications
4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects involves interactions with various molecular targets. Its unique structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-allyloxy-2-quinolone: A precursor in the synthesis of the target compound.
4-(but-3-enyloxy)-2-quinolone: Another related compound used in similar photocycloaddition reactions.
Uniqueness
4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one stands out due to its tetracyclic structure and the presence of both a methylene and a methyl group
Properties
CAS No. |
87700-48-9 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-methyl-1-methylidene-2H-cyclobuta[c]quinolin-3-one |
InChI |
InChI=1S/C13H11NO/c1-8-7-10-12(8)9-5-3-4-6-11(9)14(2)13(10)15/h3-6H,1,7H2,2H3 |
InChI Key |
RLYMPDWQDMPZMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)CC3=C |
Origin of Product |
United States |
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